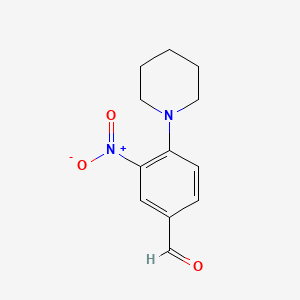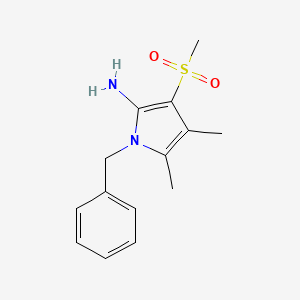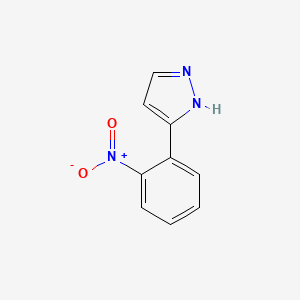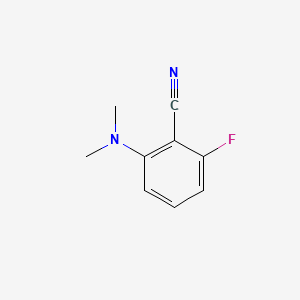
3-Nitro-4-(Piperidin-1-yl)benzaldehyd
Übersicht
Beschreibung
3-Nitro-4-(piperidin-1-yl)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with a nitro group at the third position and a piperidinyl group at the fourth position
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Nitro-4-(piperidin-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of 3-nitro-4-(piperidin-1-yl)benzaldehyde have shown promise in medicinal chemistry as potential therapeutic agents.
Industry: In the materials science field, this compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Biochemische Analyse
Biochemical Properties
3-Nitro-4-(piperidin-1-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive molecules. It interacts with enzymes such as aldehyde dehydrogenases and reductases, which are involved in the metabolism of aldehydes. The compound’s nitro group can undergo reduction to form amines, which can further participate in biochemical pathways . Additionally, 3-Nitro-4-(piperidin-1-yl)benzaldehyde has been used as a reactant in the synthesis of anti-inflammatory agents and antibacterial compounds .
Cellular Effects
The effects of 3-Nitro-4-(piperidin-1-yl)benzaldehyde on various cell types and cellular processes have been explored in several studies. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines by inhibiting tubulin polymerization, thereby disrupting cell division . Furthermore, the compound’s interaction with cellular proteins can lead to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, 3-Nitro-4-(piperidin-1-yl)benzaldehyde exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The compound’s nitro group can participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular targets. Additionally, the piperidine ring can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitro-4-(piperidin-1-yl)benzaldehyde have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Nitro-4-(piperidin-1-yl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antibacterial activity. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
3-Nitro-4-(piperidin-1-yl)benzaldehyde is involved in various metabolic pathways, including those mediated by aldehyde dehydrogenases and reductases. The compound can be metabolized to form amines, which can further participate in biochemical reactions. Additionally, it can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Nitro-4-(piperidin-1-yl)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 3-Nitro-4-(piperidin-1-yl)benzaldehyde is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments. For example, its presence in the cytoplasm can lead to interactions with cytosolic enzymes, while its localization in the nucleus can affect gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of 4-(piperidin-1-yl)benzaldehyde: The synthesis typically begins with the nitration of 4-(piperidin-1-yl)benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the third position.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure 3-nitro-4-(piperidin-1-yl)benzaldehyde.
Industrial Production Methods: While specific industrial methods for the large-scale production of 3-nitro-4-(piperidin-1-yl)benzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in 3-nitro-4-(piperidin-1-yl)benzaldehyde can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce various substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products:
Reduction: 3-amino-4-(piperidin-1-yl)benzaldehyde.
Oxidation: 3-nitro-4-(piperidin-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.
4-(1-Piperidinyl)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-4-(phenylthio)benzaldehyde: Contains a phenylthio group instead of a piperidinyl group, leading to different chemical and biological properties.
Uniqueness: 3-Nitro-4-(piperidin-1-yl)benzaldehyde is unique due to the presence of both the nitro and piperidinyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
IUPAC Name |
3-nitro-4-piperidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-9-10-4-5-11(12(8-10)14(16)17)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNMEAFYZHALEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371817 | |
| Record name | 3-Nitro-4-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39911-29-0 | |
| Record name | 3-Nitro-4-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)
![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)


![2-[2-(Dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)
![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)





![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)

